Home > Products > Screening Compounds P1805 > 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine - 1204296-27-4

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine

Catalog Number: EVT-1678034
CAS Number: 1204296-27-4
Molecular Formula: C9H12N6
Molecular Weight: 204.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine is a heterocyclic compound belonging to the class of triazolopyridazines. This class of compounds is characterized by a pyridazine ring fused to a triazole ring. These structures often exhibit biological activity and are utilized in developing various pharmaceutical and agrochemical agents. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

  • Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal inhibitor. It exhibits high potency in vitro and in vivo, effectively downregulating c-Myc and inhibiting tumor growth in xenograft studies .
  • Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine. The key difference is the presence of a complex substituent at the 6-position of the triazolopyridazine ring in AZD5153, which includes a piperidine ring linked to a phenoxyethyl-dimethylpiperazinone moiety . This complex substituent contributes to AZD5153's bivalent binding mode and enhanced potency.
Overview

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound that falls within the category of heterocyclic compounds. This compound features a unique structural arrangement that combines a triazolo[4,3-b]pyridazine moiety with a piperazine ring. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development. The compound has been studied for its interactions with various biological targets, particularly in the context of inhibiting specific kinases involved in cellular signaling pathways .

Source and Classification

The compound is classified as a triazolopyridazine derivative, which is part of a broader category of piperazine-containing heterocycles. These types of compounds have been investigated for their pharmacological properties, including anti-cancer and anti-diabetic activities. The synthesis and characterization of this compound have been documented in various scientific studies, highlighting its relevance in medicinal chemistry and drug discovery .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves several key steps:

  1. Formation of the Triazolopyridazine Moiety: This step often involves cyclization reactions where appropriate precursors such as hydrazines are reacted with nitriles or other suitable substrates under acidic or basic conditions to form the triazolopyridazine structure.
  2. Piperazine Coupling: The final step involves coupling the synthesized triazolopyridazine with a piperazine ring. This can be achieved through nucleophilic substitution reactions where the piperazine acts as a nucleophile, attacking an electrophilic site on the triazolopyridazine intermediate.
  3. Purification: After synthesis, the compound is typically purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for further biological testing .
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can be described by its specific functional groups and spatial arrangement:

  • Molecular Formula: C10_{10}H12_{12}N6_{6}
  • Molecular Weight: Approximately 216.25 g/mol
  • Structural Features: The compound contains a triazolo ring fused to a pyridazine system, which is connected to a piperazine moiety. The presence of nitrogen atoms in both the triazole and piperazine rings contributes to its potential biological activity by facilitating interaction with biological targets.

The three-dimensional conformation of the molecule can significantly influence its pharmacological properties and interactions with biomolecules .

Chemical Reactions Analysis

Reactions and Technical Details

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine can participate in various chemical reactions:

  • Oxidation: The nitrogen atoms within the triazolo moiety can undergo oxidation under strong oxidative conditions, potentially leading to N-oxides.
  • Reduction: The compound may also be reduced using agents such as lithium aluminum hydride or sodium borohydride to yield different derivatives.
  • Substitution Reactions: The piperazine ring can engage in nucleophilic substitution reactions where it can react with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

For these reactions:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Substitution Conditions: Basic conditions are typically required for nucleophilic substitution reactions involving piperazines .
Mechanism of Action

The mechanism of action for 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets within cells. Notably:

  • Kinase Inhibition: The compound has been shown to bind to c-Met kinase, inhibiting its activity. This inhibition disrupts downstream signaling pathways that are critical for cell proliferation and survival.
  • Biological Effects: By modulating kinase activity, this compound may influence various cellular processes including growth factor signaling and apoptosis. Its effects have been studied in various in vitro models demonstrating potential therapeutic benefits against certain diseases like cancer and diabetes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in common organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the piperazine ring; susceptible to oxidation at nitrogen sites.

Relevant data regarding these properties can guide researchers in handling and utilizing this compound effectively in laboratory settings .

Applications

Scientific Uses

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine has several notable applications:

  • Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its kinase inhibition properties.
  • Drug Development: Explored as a lead compound for developing new therapeutics targeting metabolic disorders like diabetes by modulating enzyme activity related to insulin signaling.
  • Biological Research: Utilized in studies examining signal transduction pathways and cellular responses to growth factors.

The ongoing research into this compound continues to reveal its potential across various fields within medicinal chemistry and pharmacology .

Synthetic Methodologies and Optimization Strategies for 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine Derivatives

Multi-Step Synthesis Pathways for Core Scaffold Assembly

The synthesis of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS 1204296-27-4) relies on convergent strategies coupling triazolo-pyridazine halogenation with piperazine nucleophilic substitution. A benchmark approach involves:

  • Triazolo-Pyridazine Halogenation: 6-Chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is synthesized via one-pot cyclization of pyridine, 3,6-dichloropyridazine, and 5-(3-methyl-phenyl)tetrazole in toluene at 120°C (65% yield) [1].
  • Nucleophilic Displacement: The chloro substituent undergoes regioselective substitution with unprotected piperazine in refluxing acetonitrile (8–12 hours), achieving 70–85% yields. Microwave-assisted reactions reduce reaction times to <2 hours while maintaining yields [3] [10].

Table 1: Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Key Purification Method
6-Chloro-3-(m-tolyl)triazolopyridazineToluene, 120°C, 8h65Crystallization (EtOH/H₂O)
Unsubstituted piperazine precursorCH₃CN, reflux, 10h78None required
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazinePiperazine, DMF, 100°C, 3h92Column chromatography (SiO₂)

Buchwald-Hartwig amination using Pd(dba)₂/Xantphos catalytic systems enables coupling with halogenated triazolopyridazines under milder conditions (80°C, 1h), though requiring specialized ligands [10].

Regioselective Functionalization of the Triazolo-Pyridazine Moiety

Regioselectivity is governed by electronic asymmetry within the triazolo[4,3-b]pyridazine system. Position C6 exhibits superior electrophilicity due to electron withdrawal from the adjacent triazole ring, enabling selective modifications:

  • C3 Functionalization: Achieved via Pd-catalyzed cross-coupling (Suzuki, Stille) at 3-bromo derivatives, tolerating aryl, heteroaryl, and alkenyl groups without competing C6 substitution [10].
  • C6 Amination: Piperazine installation occurs exclusively at C6 even with 3,6-dibromo precursors, attributed to 10× higher reactivity at C6 confirmed by DFT calculations [10].

Table 2: Regioselectivity Control Strategies

Target PositionReagentConditionsSelectivity Ratio (C6:C3)Application Example
C6PiperazineDMF, 100°C, 3h>20:1Core scaffold synthesis
C3Arylboronic acidsPd(PPh₃)₄, K₂CO₃, dioxane>15:1Anticancer derivatives [10]
C7NBS/AIBNCCl₄, reflux8:1 (C7:C8)Brominated analogs for cross-coupling

Dimroth rearrangements during bicyclic system formation (e.g., tetracyclic pyrimido-triazine systems) further demonstrate strategies for controlling regiochemistry in complex heterocycles .

Piperazine Linker Modifications: Amidation vs. Sulfonylation Approaches

Piperazine nitrogen functionalization diversifies pharmacological profiles. Two dominant strategies emerge:

Sulfonylation:

  • Uses 4-(trifluoromethoxy)benzenesulfonyl chloride or 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
  • Conducted in dichloromethane (DCM) with triethylamine (0–5°C → room temperature, 2–4h)
  • Yields: 75–90% with electron-deficient sulfonyl chlorides [2] [5] [7]
  • Advantage: Enhanced metabolic stability via S=O bond rigidity

Amidation:

  • Employed with 2,5-dichlorobenzoic acid derivatives via in situ activation (EDC/HOBt)
  • Solvents: DMF or THF, room temperature, 12–24h
  • Yields: 60–75% for sterically unhindered acids [4]
  • Drawback: Lower yields with bulky acyl groups (e.g., 2-naphthoyl) due to N-acylpiperazine hydrolysis susceptibility

Table 3: Comparative Analysis of Piperazine N-Functionalization

MethodRepresentative ReagentYield Range (%)Reaction Time (h)ByproductsStability of Product
Sulfonylation4-(Trifluoromethoxy)benzenesulfonyl chloride78–902–4Sulfonic acids (minor)High (no observed decomp.)
Amidation2,5-Dichlorobenzoyl chloride60–7512–24Diacylated piperazines (5–8%)Moderate (hydrolysis risk)

Sulfonylated derivatives dominate anticancer applications (e.g., c-Met/Pim-1 inhibitors), while amidated analogs show improved blood-brain barrier penetration in neurological targets [4] [10].

Catalytic Systems for Oxidative Cyclization Reactions

Triazolo[4,3-b]pyridazine formation leverages catalytic cyclization:

  • Pd-Catalyzed C–N Coupling: Pd₂(dba)₃/Xantphos enables one-pot cyclization-amination sequences (e.g., 6-bromopyridazine → triazolopyridazine-piperazine conjugates in 68% yield) [9] [10].
  • Copper-Mediated Diazotization: CuI (10 mol%) catalyzes diazotization/cyclization of 3-aminopyridazines with orthoformates, forming triazolopyridazine cores at 60°C in <3 hours (82% yield) .
  • Oxidative Ring Closure: MnO₂ oxidatively cyclizes hydrazone intermediates during tetracyclic system synthesis (e.g., [1,2,4]triazolo[4′′,3′′:1′,6′]pyrimido[4′,5′:3,4]pyridazino[1,6-d][1,2,4]triazine), achieving 85% yield in DMF at 100°C .

Microwave irradiation reduces cyclization times from 12h to <30 minutes while improving yields by 12–18% through suppression of thermal decomposition pathways [10].

Solvent and Temperature Optimization in Heterocyclic Ring Formation

Solvent polarity critically impacts cyclization kinetics and regioselectivity:

  • High-Polarity Solvents (DMF, NMP): Accelerate SNAr reactions (piperazine coupling) but risk dimerization at >100°C. Optimal for C6 amination (110°C, 1h, 92% yield) [4] [10].
  • Medium-Polarity Solvents (Toluene, Xylene): Preferred for orthoformate-mediated triazole ring closures (e.g., triethyl orthoformate cyclizations at 120°C, 78% yield), minimizing hydrolysis .
  • Low-Polarity Solvents (DCM, Chloroform): Ideal for sulfonylation (-10°C → 25°C) to suppress disulfonation [2] [5].

Table 4: Solvent/Temperature Optimization Matrix

Reaction TypeOptimal SolventTemperature RangeKey AdvantageYield Improvement vs. Standard
Piperazine coupling (SNAr)DMF100–110°CEnhanced nucleophilicity of piperazine+22% vs. THF
Triazole ring closureToluene110–120°CWater removal via azeotrope+15% vs. DMF
SulfonylationDCM-5°C → 25°CByproduct suppression+12% vs. THF
Pd-catalyzed aminationDioxane80–90°CLigand solubility improvement+18% vs. toluene

Temperature gradients prove critical: Slow warming (-5°C → 25°C) during sulfonylation reduces disubstitution to <2%, while rapid microwave heating to 150°C accelerates heterocyclizations without decomposition [4] [10].

Properties

CAS Number

1204296-27-4

Product Name

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine

IUPAC Name

6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C9H12N6

Molecular Weight

204.23 g/mol

InChI

InChI=1S/C9H12N6/c1-2-9(14-5-3-10-4-6-14)13-15-7-11-12-8(1)15/h1-2,7,10H,3-6H2

InChI Key

RZINTGMACQMYCE-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NN3C=NN=C3C=C2

Canonical SMILES

C1CN(CCN1)C2=NN3C=NN=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.